molecular formula C12H16O3 B14794570 Methyl 11-hydroxyundeca-6,9-diynoate

Methyl 11-hydroxyundeca-6,9-diynoate

Cat. No.: B14794570
M. Wt: 208.25 g/mol
InChI Key: LQGCSXCOJZGNGJ-UHFFFAOYSA-N
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Description

Methyl 11-hydroxyundeca-6,9-diynoate is an organic compound with the molecular formula C12H16O3. It is a methyl ester derivative of 11-hydroxyundeca-6,9-diynoic acid. This compound is characterized by the presence of a hydroxyl group and two triple bonds in its structure, making it a unique molecule with interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 11-hydroxyundeca-6,9-diynoate typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

Methyl 11-hydroxyundeca-6,9-diynoate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The triple bonds can be reduced to double or single bonds.

    Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include Jones reagent and potassium permanganate.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is commonly used.

    Substitution: Reagents like phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include:

    Oxidation: Formation of 11-oxo-undeca-6,9-diynoic acid methyl ester.

    Reduction: Formation of 11-hydroxyundeca-6,9-dienoic acid methyl ester.

    Substitution: Formation of 11-bromo-undeca-6,9-diynoic acid methyl ester.

Scientific Research Applications

Methyl 11-hydroxyundeca-6,9-diynoate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and in the study of reaction mechanisms.

    Biology: It is used in the study of enzyme-catalyzed reactions and metabolic pathways.

    Industry: It is used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 11-hydroxyundeca-6,9-diynoate involves its interaction with specific molecular targets. The hydroxyl group and triple bonds in its structure allow it to participate in various biochemical reactions. It can act as a substrate for enzymes, leading to the formation of bioactive metabolites. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

    Methyl 11-hydroxyundeca-5,8-diynoate: Similar structure but with triple bonds at different positions.

    Methyl 11-bromo-undeca-6,9-diynoate: Similar structure but with a bromine atom instead of a hydroxyl group.

Uniqueness

Methyl 11-hydroxyundeca-6,9-diynoate is unique due to the specific positioning of its hydroxyl group and triple bonds, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C12H16O3

Molecular Weight

208.25 g/mol

IUPAC Name

methyl 11-hydroxyundeca-6,9-diynoate

InChI

InChI=1S/C12H16O3/c1-15-12(14)10-8-6-4-2-3-5-7-9-11-13/h13H,4-6,8,10-11H2,1H3

InChI Key

LQGCSXCOJZGNGJ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCCCC#CCC#CCO

Origin of Product

United States

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